LTB4 antagonist 3

Inflammation GPCR Pharmacology Structure-Activity Relationship

LTB4 antagonist 3 (CAS 2929239-87-0) is a 1,4-benzodioxine LTB4 antagonist with moderate potency (IC50 477 nM), designed for pathway contribution studies where full receptor blockade would mask subtle modulation. • Scaffold-distinct from phenyl ether/biphenyl antagonists, reducing scaffold-specific off-target risks. • Defined benchmark for SAR: 1.7-fold less potent than analog 24b, enabling quantitative structure-activity comparisons. • Optimal for combination synergy assays (e.g., with COX inhibitors) to detect additive/supra-additive effects. In stock for immediate dispatch.

Molecular Formula C29H27NO6
Molecular Weight 485.5 g/mol
Cat. No. B12378836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTB4 antagonist 3
Molecular FormulaC29H27NO6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33)
InChIKeyQJHNUCHFWIOGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LTB4 Antagonist 3 Profile


LTB4 antagonist 3 (compound 24e; CAS 2929239-87-0) is a synthetic small-molecule leukotriene B4 (LTB4) receptor antagonist characterized by a 1,4-benzodioxine core scaffold, a structural class distinct from many classical LTB4 antagonists such as phenyl ethers or biphenyl derivatives [1]. It exhibits an in vitro IC50 of 477 nM for inhibiting LTB4-mediated activity and possesses documented anti-inflammatory activity, serving as a research tool for investigating LTB4-driven signaling and inflammatory processes .

LTB4 Antagonist 3 Substitution Risks


Direct substitution of LTB4 antagonist 3 with other LTB4 receptor antagonists is not scientifically valid without rigorous re-validation due to profound differences in chemical scaffold, potency, and receptor subtype selectivity profiles. For instance, the 1,4-benzodioxine scaffold of LTB4 antagonist 3 differs fundamentally from the phenyl ether core of potent clinical candidate LY293111 or the biphenyl structure of BLT1-selective U-75302 [1]. More critically, the receptor subtype selectivity (BLT1 vs. BLT2) remains undefined for LTB4 antagonist 3 and its 1,4-benzodioxine analogs, whereas well-characterized tools like LY255283 exhibit 10-fold selectivity for BLT2 over BLT1 . Assuming functional equivalence without accounting for these variables—scaffold-dependent off-target potential, 10- to 100-fold potency differences, and divergent subtype bias—introduces significant risk of misinterpretation and data inconsistency across research programs.

Comparative Evidence for LTB4 Antagonist 3


Potency vs. 1,4-Benzodioxine Analogs

In a direct head-to-head comparison evaluating the LTB4 antagonist activity of 1,4-benzodioxine derivatives, LTB4 antagonist 3 (compound 24e) exhibits an IC50 of 477 nM. This potency is 1.7-fold lower than the series' most potent member, compound 24b (IC50 = 288 nM), and 1.1-fold lower than compound 24c (IC50 = 439 nM) when tested under identical in vitro assay conditions [1].

Inflammation GPCR Pharmacology Structure-Activity Relationship

Cross-Scaffold Potency vs. Phenyl Ether Antagonists

Cross-study comparison reveals that LTB4 antagonist 3 (IC50 = 477 nM) is 27-fold less potent than the phenyl ether-based antagonist LY293111 (IC50 = 17.6 nM for binding; 6.3 nM for chemotaxis) and approximately 85-fold less potent than CP-105696 (IC50 = 5.6 nM for binding) in inhibiting LTB4 receptor function . These differences reflect distinct chemical scaffolds and binding interactions.

Chemotaxis Neutrophil Biology Drug Discovery

BLT1/BLT2 Selectivity Profile

The receptor subtype selectivity of LTB4 antagonist 3 remains uncharacterized in published literature, representing a critical data gap. In contrast, well-defined comparators exhibit clear selectivity: U-75302 acts as a BLT1-selective antagonist (Ki = 159 nM) with no BLT2 binding , while LY255283 shows 10-fold selectivity for BLT2 (IC50 = 1 µM) over BLT1 (IC50 = 10 µM) . This lack of selectivity data for LTB4 antagonist 3 precludes its use in studies requiring BLT1- or BLT2-specific pathway dissection.

BLT1 BLT2 Receptor Selectivity

In Vivo Efficacy Gap vs. Analog 24b

While LTB4 antagonist 3 demonstrates in vitro anti-inflammatory activity, published in vivo efficacy data are only available for the more potent analog compound 24b (LTB4 antagonist 1). Compound 24b, administered orally at 30 mg/kg, produced significant anti-inflammatory effects in a rat carrageenan-induced paw edema model one hour post-administration [1]. No equivalent in vivo validation exists for LTB4 antagonist 3, limiting confidence in its translation to animal models.

In Vivo Pharmacology Anti-inflammatory Carrageenan Edema

Research Applications of LTB4 Antagonist 3


Moderate Pathway Inhibition Studies

LTB4 antagonist 3 (IC50 = 477 nM) is optimally suited for cell-based assays investigating LTB4-mediated inflammatory signaling where near-complete receptor blockade (as achieved by ultra-potent antagonists such as LY293111 or CP-105696) would mask subtle pathway modulation or dose-response relationships. Its moderate potency allows for the detection of partial agonism or cooperative effects that might be obscured by full antagonism .

SAR Studies in 1,4-Benzodioxine Series

As a fully characterized member of the 1,4-benzodioxine series with defined potency (477 nM) and established anti-inflammatory activity, LTB4 antagonist 3 serves as a critical reference compound for SAR investigations exploring substituent effects on LTB4 antagonism. Its 1.7-fold lower potency relative to compound 24b provides a quantitative benchmark for assessing how structural modifications impact target engagement [1].

Dual BLT1/BLT2 Antagonism Control

Given that the selectivity profile of LTB4 antagonist 3 for BLT1 vs. BLT2 is undefined, this compound is appropriate for experimental designs where the objective is to assess overall LTB4 pathway contribution without dissecting individual receptor subtypes. In such contexts, it provides a chemically distinct alternative to well-characterized dual antagonists, reducing the risk of scaffold-specific off-target effects .

Synergistic Combination Screening

The moderate potency of LTB4 antagonist 3 (IC50 = 477 nM) makes it a suitable partner in combination screening assays designed to identify synergistic interactions with other anti-inflammatory agents (e.g., COX inhibitors, CysLT1 antagonists). Its partial pathway inhibition allows for the detection of additive or supra-additive effects that might be missed when using compounds that achieve maximal LTB4 receptor blockade at low concentrations .

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